molecular formula C25H27N3O2 B244731 N-[4-(4-butanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide

Cat. No. B244731
M. Wt: 401.5 g/mol
InChI Key: SVOWHEMLUMFZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide, also known as BPN14770, is a small molecule drug candidate that has shown potential in treating cognitive impairment associated with neurodegenerative disorders. The compound works by targeting the phosphodiesterase enzyme (PDE4D) which plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the brain.

Mechanism of Action

N-[4-(4-butanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide works by inhibiting the PDE4D enzyme, which is responsible for breaking down cAMP in the brain. By inhibiting PDE4D, N-[4-(4-butanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide increases the levels of cAMP, which is known to play a crucial role in regulating synaptic plasticity, learning, and memory. In addition, N-[4-(4-butanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide has been shown to reduce the levels of inflammatory cytokines in the brain, which are known to contribute to neurodegeneration.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide has been shown to have a variety of biochemical and physiological effects in preclinical models. In addition to increasing cAMP levels and reducing inflammation, N-[4-(4-butanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide has been shown to promote the growth of new brain cells and improve synaptic plasticity. The compound has also been shown to have a positive effect on mood and anxiety, suggesting that it may have potential as an antidepressant.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-butanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide is its favorable safety profile, which makes it suitable for further research and development. The compound has also been shown to be effective in preclinical models of neurodegenerative disorders, suggesting that it may have potential as a therapeutic agent. However, one limitation of N-[4-(4-butanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide is its relatively short half-life, which may limit its effectiveness in clinical settings.

Future Directions

There are several future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide. One area of focus is the development of more potent and selective PDE4D inhibitors that can overcome the limitations of N-[4-(4-butanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide. Another area of focus is the investigation of the compound's potential as an antidepressant and its effects on mood and anxiety. Finally, clinical trials are needed to determine the safety and efficacy of N-[4-(4-butanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide in humans, and to explore its potential as a treatment for cognitive impairment associated with neurodegenerative disorders.

Synthesis Methods

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide involves a multi-step process that starts with the reaction of 4-(4-bromophenyl)piperazine with butyric acid to form the butyryl derivative. This intermediate is then reacted with 2-naphthoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the desired product, N-[4-(4-butanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide. The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide has been optimized to produce high yields and purity, making it suitable for further research and development.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide has been studied extensively in preclinical models of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. In these studies, N-[4-(4-butanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide has been shown to improve cognitive function, reduce inflammation, and promote the growth of new brain cells. The compound has also been shown to have a favorable safety profile, making it a promising candidate for clinical trials.

properties

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C25H27N3O2/c1-2-5-24(29)28-16-14-27(15-17-28)23-12-10-22(11-13-23)26-25(30)21-9-8-19-6-3-4-7-20(19)18-21/h3-4,6-13,18H,2,5,14-17H2,1H3,(H,26,30)

InChI Key

SVOWHEMLUMFZME-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.